4-Chlorobiphenyl-2-carbaldehyde
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Overview
Description
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Starting Material: The process begins with 4-chlorobiphenyl, which can be synthesized through the Suzuki-Miyaura coupling reaction of 4-chlorophenylboronic acid with bromobenzene.
Industrial Production Methods: In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 4-Chloro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde exerts its effects depends on its chemical reactivity:
Comparison with Similar Compounds
4-Chlorobiphenyl: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Chloro-[1,1’-biphenyl]-2-amine: Contains an amine group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthesis and research .
Properties
Molecular Formula |
C13H9ClO |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
5-chloro-2-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H |
InChI Key |
BPWATAJMPLXNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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